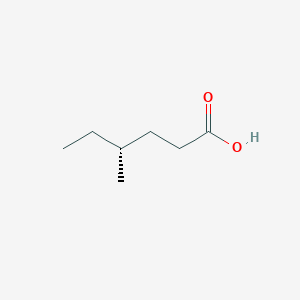

(R)-(-)-4-Methylhexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(4R)-4-methylhexanoic acid |

InChI |

InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m1/s1 |

InChI Key |

DIVCBWJKVSFZKJ-ZCFIWIBFSA-N |

SMILES |

CCC(C)CCC(=O)O |

Isomeric SMILES |

CC[C@@H](C)CCC(=O)O |

Canonical SMILES |

CCC(C)CCC(=O)O |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-(-)-4-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of (R)-(-)-4-Methylhexanoic acid. The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental protocols, and visual workflows to support laboratory applications.

General and Chemical Properties

This compound is a chiral, branched-chain fatty acid. As a metabolite of other branched-chain fatty acids, it is of interest in metabolic studies.[1] Its structure, featuring a stereocenter at the fourth carbon, distinguishes it from its linear counterpart, hexanoic acid, influencing both its physical properties and biological activity.[1]

Table 1: General and Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | (4R)-4-Methylhexanoic acid | [2] |

| Molecular Formula | C₇H₁₄O₂ | [1][3] |

| Molecular Weight | 130.18 g/mol | [1][3] |

| CAS Number | 52745-93-4 | [2] |

| Canonical SMILES | CC--INVALID-LINK--CCC(=O)O | [3] |

| InChI Key | DIVCBWJKVSFZKJ-ZCFIWIBFSA-N | [3] |

Physical and Spectroscopic Properties

The physical state and spectroscopic data are crucial for the identification, handling, and analysis of this compound.

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow clear liquid (est.) | |

| Boiling Point | 109-112 °C at 10 mmHg | [4] |

| Density | 0.921 g/mL | |

| Solubility in Water | 1776 mg/L @ 25 °C (estimated) | [2] |

| Flash Point | 43.3 °C (closed cup) | [4] |

| Odor | Fatty, caprylic | [2] |

Table 3: Spectroscopic Data

| Technique | Data Summary | Reference |

| ¹H NMR | - Carboxylic Acid Proton (-COOH): Broad singlet, ~11.0-12.0 ppm. - Methyl Group at C4 (-CH₃): ~0.85-1.20 ppm. The use of chiral solvating agents is recommended to differentiate between (R) and (S) enantiomers by observing distinct NMR signatures. | [1] |

| ¹³C NMR | - Carboxylic Acid Carbon (-COOH): ~180 ppm. - Methyl-substituted Carbon (C4): ~32-35 ppm. Chiral shift reagents may be used to enhance the subtle chemical shift differences between enantiomers. | [1] |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z 130. - Key Fragmentation Patterns: Shows characteristic losses of a methyl group (m/z 115) and the carboxylic acid functional group (m/z 85). The base peak is typically observed at m/z 74. | [1] |

| Infrared (IR) | A vapor phase IR spectrum is available for this compound, though access to the full spectrum may require a subscription to specialized databases. | [3] |

Experimental Protocols

The following section details a cited experimental protocol for the synthesis and purification of 4-methylhexanoic acid. While the cited study does not specify the synthesis of the (R)-enantiomer exclusively, it provides a foundational methodology for producing the racemic mixture, which can be adapted or followed by chiral resolution.

This protocol is based on the hydrolysis of a malonic ester derivative followed by thermal decarboxylation.

Materials:

-

Dimethyl 2-(2-methylbutyl)malonate (3.7 mmol)

-

Sodium hydroxide (B78521) (NaOH) (15 mmol)

-

Ethanol (EtOH) (10 mL)

-

Deionized water (40 mL)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Silica (B1680970) gel (for chromatography)

-

Ethyl acetate (B1210297) (EtOAc)

Protocol:

-

Hydrolysis: a. A mixture of dimethyl 2-(2-methylbutyl)malonate (3.7 mmol), an aqueous solution of NaOH (15 mmol in 40 mL), and EtOH (10 mL) is stirred and refluxed for 4 hours. b. Following reflux, the EtOH is evaporated under reduced pressure. c. The remaining aqueous layer is washed twice with 50 mL portions of Et₂O to remove any unreacted starting material.

-

Acidification and Extraction: a. The aqueous layer is acidified with 1 M HCl. b. The product, crude 2-(2-methylbutyl)malonic acid, is extracted from the acidic aqueous layer five times with 50 mL portions of Et₂O. c. The combined ether extracts are concentrated under reduced pressure to yield the crude malonic acid derivative.

-

Decarboxylation: a. The crude 2-(2-methylbutyl)malonic acid (616 mg) is decarboxylated by heating at 210 °C for 2 hours under a nitrogen atmosphere.

-

Purification: a. The resulting dark oil is purified by dry-flash chromatography on a silica gel (SiO₂) column. b. The column is eluted with mixtures of increasing polarity of hexane and EtOAc. c. Fractions containing the pure 4-methylhexanoic acid are combined and concentrated to yield the final product (432 mg).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis and purification process described above.

Caption: Synthesis and Purification Workflow for 4-Methylhexanoic Acid.

Biological Context

This compound has been identified in natural sources such as rhubarb stalks.[1] In clinical contexts, glycine (B1666218) conjugates of 4-methylhexanoic acid serve as important biomarkers for diagnosing metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] The study of such metabolites is crucial for understanding the pathology of inherited metabolic diseases.

The diagram below illustrates the relationship of 4-methylhexanoic acid to its biological source and its application as a biomarker.

Caption: Biological relevance of this compound.

References

(R)-(-)-4-Methylhexanoic acid structural formula

An In-depth Technical Guide to (R)-(-)-4-Methylhexanoic Acid

Introduction

This compound is a chiral, branched-chain fatty acid belonging to the class of medium-chain fatty acids.[1] Its molecular formula is C₇H₁₄O₂, and it has a molecular weight of approximately 130.18 g/mol .[2][3] This compound and its enantiomer, (S)-(+)-4-methylhexanoic acid, are of interest to researchers in fields such as metabolic studies, fragrance and flavor chemistry, and drug development.[3][4] As a chiral molecule, the specific stereochemistry of this compound is crucial for its biological activity and physical properties. This guide provides a comprehensive overview of its structural formula, physicochemical data, and synthetic methodologies.

Structural Information

The structure of 4-methylhexanoic acid consists of a six-carbon hexanoic acid backbone with a methyl group branching at the fourth carbon atom. The "(R)-(-)" designation specifies the stereochemical configuration at this chiral center.

-

Molecular Formula : C₇H₁₄O₂[2]

-

IUPAC Name : (4R)-4-methylhexanoic acid[5]

-

SMILES : CC--INVALID-LINK--CCC(=O)O[6]

-

InChI Key : DIVCBWJKVSFZKJ-ZCFIWIBFSA-N[6]

The structural formula is depicted below:

(R) configuration at C4

Physicochemical and Spectroscopic Data

Quantitative data for 4-methylhexanoic acid (racemic and enantiomer-specific where available) are summarized below for easy reference.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 130.18 g/mol | [3] |

| CAS Number (for R-isomer) | 52745-93-4 | [5] |

| CAS Number (for racemic) | 1561-11-1 | [3] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Specific Gravity | 0.917 to 0.923 @ 25°C | [7] |

| Refractive Index | 1.418 to 1.424 @ 20°C | [7] |

| Boiling Point | 216-218 °C | [7] |

| Water Solubility | 1776 mg/L @ 25°C (estimated) | [5] |

| Flash Point | 102.78 °C | [7] |

Table 2: Predicted Molecular Properties

| Property | Value | Source |

| logP | 2.1 - 2.31 | [1] |

| pKa (Strongest Acidic) | 5.15 | [1] |

| Polar Surface Area | 37.3 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Table 3: Spectroscopic Data

| Technique | Observation | Source |

| Mass Spectrometry (EI) | Molecular Ion: m/z 130. Base Peak: m/z 74. Other Fragments: m/z 115 (loss of CH₃), m/z 85. | [2] |

| ¹³C NMR | Carboxylic acid carbon (~180 ppm), Methyl-substituted carbon (32-35 ppm). | [2] |

Synthesis and Experimental Protocols

The synthesis of 4-methylhexanoic acid can be achieved through various organic chemistry routes. A common and well-documented method is the malonic ester synthesis. While this protocol describes the synthesis of the racemic mixture, stereoselective approaches utilizing chiral auxiliaries or catalysts are necessary to obtain the pure (R)-enantiomer.[2][4]

General Protocol: Malonic Ester Synthesis

This method involves the alkylation of a malonic ester, followed by saponification and subsequent decarboxylation to yield the target carboxylic acid.[2]

Step 1: Saponification (Hydrolysis)

-

A mixture of dimethyl 2-(2-methylbutyl)malonate (3.7 mmol), an aqueous solution of NaOH (15 mmol in 40 mL), and ethanol (B145695) (10 mL) is prepared in a suitable reaction vessel.[8]

-

The mixture is stirred and heated to reflux for 4 hours.[8]

-

Following the reflux, ethanol is removed from the mixture via evaporation under reduced pressure.[8]

-

The remaining aqueous layer is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.[8]

-

The aqueous layer is then acidified using 1 M HCl and extracted with diethyl ether (5 x 50 mL).[8]

-

The combined ether extracts are concentrated under reduced pressure to yield crude 2-(2-methylbutyl)malonic acid.[8]

Step 2: Decarboxylation

-

The crude 2-(2-methylbutyl)malonic acid (e.g., 616 mg) is heated to 210°C for 2 hours under an inert nitrogen atmosphere.[8] This high temperature promotes the loss of a carboxyl group as carbon dioxide.[2]

-

The resulting dark oil is the crude 4-methylhexanoic acid.[8]

Step 3: Purification

-

The crude product is purified using dry-flash chromatography on a silica (B1680970) gel (SiO₂) column.[8]

-

A solvent system with increasing polarity, such as mixtures of hexane (B92381) and ethyl acetate, is used as the eluent to isolate the pure 4-methylhexanoic acid (e.g., yielding 432 mg).[8]

Visualized Workflow

The following diagram illustrates the logical workflow of the malonic ester synthesis for 4-methylhexanoic acid.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]

- 3. (+-)-4-Methylhexanoic acid | C7H14O2 | CID 15271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (R)-4-methyl hexanoic acid, 52745-93-4 [thegoodscentscompany.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-methyl hexanoic acid, 1561-11-1 [thegoodscentscompany.com]

- 8. 4-METHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (R)-(-)-4-Methylhexanoic Acid

CAS Number: 52745-93-4

This technical guide provides a comprehensive overview of (R)-(-)-4-Methylhexanoic acid, a chiral branched-chain fatty acid. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical and physical properties, synthesis, analytical methods, and biological significance.

Chemical and Physical Properties

This compound is a medium-chain fatty acid with a chiral center at the fourth carbon.[1] Its branched structure influences its physical and biological properties, distinguishing it from its linear counterpart, hexanoic acid.[2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (4R)-4-Methylhexanoic acid | [3] |

| Synonyms | (R)-4-methyl hexanoic acid, hexanoic acid, 4-methyl-, (4R)- | |

| CAS Number | 52745-93-4 | |

| Molecular Formula | C₇H₁₄O₂ | [4] |

| Molecular Weight | 130.18 g/mol | [5] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [6] |

| Boiling Point | 109-112 °C at 10 mmHg | [7] |

| Density | 0.921 g/mL | [7] |

| Water Solubility | 1776 mg/L at 25 °C (estimated) | [8] |

| pKa | 4.78 ± 0.10 (Predicted) | [9] |

| Flash Point | 43.33 °C (closed cup) | [7] |

Synthesis Strategies

The synthesis of enantiomerically pure this compound presents a chemical challenge. Several strategies have been developed to achieve high enantiomeric purity, including asymmetric synthesis and chiral resolution.

Asymmetric Synthesis from a Chiral Pool

A common approach involves utilizing readily available chiral starting materials from the "chiral pool." One such method employs pseudoephedrine as a chiral auxiliary to direct the stereoselective alkylation, leading to the desired (R)-enantiomer with high enantiomeric excess.

Synthesis of Racemic 4-Methylhexanoic Acid

A representative synthesis of the racemic mixture is achieved through the hydrolysis and subsequent decarboxylation of a malonic ester derivative.

Experimental Protocol: Synthesis of 4-Methylhexanoic Acid from Dimethyl 2-(2-methylbutyl)malonate [8]

-

Hydrolysis: A mixture of dimethyl 2-(2-methylbutyl)malonate (3.7 mmol), an aqueous solution of NaOH (15 mmol in 40 mL), and ethanol (B145695) (10 mL) is stirred and refluxed for 4 hours.[8]

-

Work-up: Ethanol is removed by evaporation. The aqueous layer is washed with diethyl ether (2 x 50 mL), then acidified with 1 M HCl and extracted with diethyl ether (5 x 50 mL).[8] The combined ether extracts are concentrated under reduced pressure to yield crude 2-(2-methylbutyl)malonic acid.[8]

-

Decarboxylation: The crude 2-(2-methylbutyl)malonic acid (616 mg) is decarboxylated by heating at 210 °C for 2 hours under a nitrogen atmosphere.[8]

-

Purification: The resulting dark oil is purified by dry-flash chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure 4-methylhexanoic acid (432 mg).[8]

Caption: Synthesis workflow for 4-Methylhexanoic Acid.

Chiral Resolution

Racemic 4-methylhexanoic acid can be separated into its individual enantiomers through chiral resolution. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as an enantiomerically pure amine. The differing solubilities of these salts allow for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a strong acid.

Analytical Methodologies

A variety of analytical techniques are employed for the structural elucidation and enantiomeric purity determination of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of 4-methylhexanoic acid.

-

¹H NMR: The proton NMR spectrum exhibits characteristic signals. The carboxylic acid proton typically appears as a broad singlet between δ 11.0-12.0 ppm. The methyl group at the chiral center (C4) usually resonates in the range of δ 0.85-1.20 ppm.[2]

-

¹³C NMR: The carbon spectrum provides complementary structural information, with the carboxylic carbon resonating at approximately 180 ppm.[2]

Experimental Protocol: NMR Analysis

For the determination of enantiomeric purity, NMR analysis is often performed using chiral solvating agents or by converting the acid to diastereomeric derivatives with a chiral derivatizing agent.[2]

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃). For enantiomeric excess determination, add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in a stoichiometric amount.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the distinct signals of the diastereomeric complexes in the ¹H NMR spectrum to determine the enantiomeric ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the enantiomeric separation and analysis of volatile chiral compounds like 4-methylhexanoic acid.

Experimental Protocol: Chiral GC-MS Analysis

-

Derivatization (optional but recommended): Convert the carboxylic acid to a more volatile ester derivative (e.g., methyl ester) by reaction with a suitable agent like diazomethane (B1218177) or by acidic esterification.

-

GC Column: Employ a chiral stationary phase. Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin has been reported to be effective for the separation of branched-chain fatty acid enantiomers.[2]

-

GC Conditions:

-

Injector Temperature: 240 °C

-

Carrier Gas: Helium at a constant flow or linear velocity.

-

Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of approximately 200-240 °C.

-

Split Ratio: Typically 1:15 or higher to prevent column overloading.[9]

-

-

MS Conditions:

-

Ion Source Temperature: 200 °C

-

Interface Temperature: 240 °C

-

Scan Range: m/z 50-550.[9]

-

-

Data Analysis: The two enantiomers will exhibit different retention times, allowing for their quantification. The mass spectrum will confirm the identity of the compound.

Caption: Workflow for Chiral GC-MS Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretch at approximately 1710 cm⁻¹.

Biological Activity and Potential Applications

This compound has garnered interest for its potential biological activities, particularly in the context of neuroprotection and metabolic disorders.

Neuroprotective Effects

Research suggests that (4R)-4-methylhexanoic acid may exhibit neuroprotective properties.[10] It has been studied in models of neuroinflammation and cognitive decline, where it appears to modulate inflammatory responses by reducing pro-inflammatory cytokines and promoting neuronal survival pathways.[10]

Potential Signaling Pathway

While the precise mechanism of action is still under investigation, studies on related neuroprotective agents suggest a potential involvement of the STAT3 (Signal Transducer and Activator of Transcription 3) and CREB (cAMP response element-binding protein) signaling pathways. It is hypothesized that this compound may promote neuronal survival by modulating these pathways. One proposed general mechanism involves the activation of the ERK/CREB signaling cascade, which can lead to the expression of genes involved in synaptic plasticity and cell survival.

Caption: Hypothesized Neuroprotective Signaling Pathway.

Relevance in Metabolic Disorders

Glycine conjugates of 4-methylhexanoic acid have been identified in the urine of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2] This makes the analysis of this compound and its metabolites relevant for the diagnosis of certain inherited metabolic disorders.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable molecule in several areas:

-

Pharmaceuticals: It serves as a chiral building block in the synthesis of more complex molecules, including potential drug candidates for neurological and metabolic diseases.[10]

-

Chemical Industry: Its properties are utilized in the production of fine chemicals.[10]

-

Biochemical Research: It is used as a tool to study enzyme-substrate interactions and metabolic pathways.[10]

This technical guide consolidates current knowledge on this compound, providing a foundation for further research and development in the fields of medicinal chemistry, neuropharmacology, and analytical chemistry.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]

- 3. Neuroprotective Effects of STAT3 Inhibitor on Hydrogen Peroxide-Induced Neuronal Cell Death via the ERK/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. (+-)-4-Methylhexanoic acid | C7H14O2 | CID 15271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

- 8. 4-METHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. metbio.net [metbio.net]

- 10. eng.uc.edu [eng.uc.edu]

physical and chemical properties of 4-methylhexanoic acid

An In-depth Technical Guide to 4-Methylhexanoic Acid

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and professionals in drug development who require detailed information on this branched-chain fatty acid. The guide includes tabulated data, experimental protocols, and visualizations of relevant chemical and analytical processes.

Introduction

4-Methylhexanoic acid, also known as 4-methylcaproic acid, is a medium-chain fatty acid with the chemical formula C₇H₁₄O₂.[1][2] It is a branched-chain fatty acid, with a methyl group located at the fourth carbon position.[1] This branching influences its physical properties, such as melting point and solubility, when compared to its linear counterpart, hexanoic acid.[1] It is classified as a metabolite of branched-chain fatty acids and is a very hydrophobic molecule, practically insoluble in water.[2][3] 4-Methylhexanoic acid has a characteristic sour, cheesy odor.[4]

Physical Properties

The physical properties of 4-methylhexanoic acid are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1][2][5][6] |

| Molecular Weight | 130.18 g/mol | [1][2][6][7] |

| CAS Number | 1561-11-1 | [1][2][4][5] |

| Appearance | Liquid | [4][8] |

| Melting Point | -80 °C | [4][9][10] |

| Boiling Point | 109-112 °C at 10 mmHg | [4][10][11] |

| 215.3 °C at 760 mmHg | [9] | |

| Density | 0.9215 g/mL | [4][10] |

| Refractive Index | 1.4211 | [4][10] |

| Flash Point | 110 °F (43.33 °C) - closed cup | [4] |

| Solubility | Soluble in Chloroform, Sparingly in Methanol | [4][10] |

| Practically insoluble in water | [1][3] | |

| pKa | 4.78 ± 0.10 (Predicted) | [4][8] |

| LogP | 2.070 (Estimated) | [4] |

Chemical Properties and Structure

4-Methylhexanoic acid is a carboxylic acid, and its chemical properties are largely determined by the carboxyl functional group.

| Identifier | Value | Source |

| IUPAC Name | 4-methylhexanoic acid | [6] |

| SMILES | CCC(C)CCC(=O)O | [4][6] |

| InChI | InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | [4][5][6] |

| InChIKey | DIVCBWJKVSFZKJ-UHFFFAOYSA-N | [4][5][6] |

As a carboxylic acid, it can undergo typical reactions such as esterification, amide formation, and reduction. The presence of a chiral center at the C4 position means that 4-methylhexanoic acid can exist as two enantiomers: (S)-4-methylhexanoic acid and (R)-4-methylhexanoic acid.[1]

Experimental Protocols

Synthesis of 4-Methylhexanoic Acid via Malonic Ester Synthesis

The malonic ester synthesis is a common method for preparing carboxylic acids with a branched chain, such as 4-methylhexanoic acid.[1] The general workflow is outlined below.

A detailed experimental protocol is as follows:

-

Alkylation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and reacts with a 2-methylbutyl halide (e.g., 2-methylbutyl bromide) in an Sₙ2 reaction to form diethyl 2-(2-methylbutyl)malonate.

-

Hydrolysis: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid by heating with a strong base like sodium hydroxide, followed by acidification.[12]

-

Decarboxylation: The 2-(2-methylbutyl)malonic acid is then heated at a high temperature (e.g., 210 °C) to induce decarboxylation, yielding 4-methylhexanoic acid.[12]

-

Purification: The crude product can be purified by chromatography.[12]

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique for the analysis and quantification of fatty acids.[13] Since fatty acids are often not volatile enough for direct GC analysis, they are typically derivatized to their more volatile methyl esters (Fatty Acid Methyl Esters or FAMEs).[13][14]

Detailed Protocol for FAME Preparation and GC Analysis:

-

Lipid Extraction: Lipids containing 4-methylhexanoic acid are first extracted from the sample matrix (e.g., cells, tissue) using a solvent system like chloroform:methanol.[15][16]

-

Derivatization to FAMEs: The extracted lipids are transesterified to form fatty acid methyl esters. This is commonly achieved by heating the sample in the presence of an acidic catalyst, such as 6% H₂SO₄ in methanol, at 100-125 °C for 2 hours.[17]

-

Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture into an organic solvent like petroleum ether or hexane.[15][17]

-

GC-FID/MS Analysis:

-

An aliquot of the FAMEs solution is injected into the gas chromatograph.[13]

-

The injector and detector temperatures are typically set high (e.g., 260 °C and 280 °C, respectively) to ensure vaporization and prevent condensation.[13]

-

A temperature gradient is used for the column oven to separate the FAMEs based on their volatility (e.g., starting at 180 °C and ramping up).[13]

-

Helium is commonly used as the carrier gas.[17]

-

The eluted compounds are detected by a flame ionization detector (FID) or a mass spectrometer (MS).[14]

-

Quantification is achieved by comparing the peak area of the 4-methylhexanoic acid methyl ester to that of an internal standard.

-

Metabolic Context

4-Methylhexanoic acid is a metabolite of branched-chain fatty acids.[2] These fatty acids are often derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine.

The catabolism of leucine, an essential amino acid, produces intermediates that can be converted into branched-chain fatty acids.[18] These can then undergo further metabolic processing, including elongation, to form longer-chain branched fatty acids like 4-methylhexanoic acid.

Safety Information

4-Methylhexanoic acid is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] Appropriate personal protective equipment, including gloves, eye protection, and suitable clothing, should be worn when handling this compound.[19] It should be stored in a well-ventilated place and kept away from heat, sparks, and open flames.

References

- 1. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. hmdb.ca [hmdb.ca]

- 4. 4-METHYLHEXANOIC ACID price,buy 4-METHYLHEXANOIC ACID - chemicalbook [chemicalbook.com]

- 5. Hexanoic acid, 4-methyl- [webbook.nist.gov]

- 6. (+-)-4-Methylhexanoic acid | C7H14O2 | CID 15271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methylhexanoic acid, (4S)- | C7H14O2 | CID 11126290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [guidechem.com]

- 10. 4-METHYLHEXANOIC ACID | 1561-11-1 [chemicalbook.com]

- 11. 4-甲基己酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-METHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. BISC 429 [sfu.ca]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

- 16. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. static.igem.org [static.igem.org]

- 18. Leucine - Wikipedia [en.wikipedia.org]

- 19. 4-methyl hexanoic acid, 1561-11-1 [thegoodscentscompany.com]

In-Depth Technical Guide: Molecular Weight of (R)-(-)-4-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (R)-(-)-4-Methylhexanoic acid, a branched-chain fatty acid of interest in various research and development domains.

Chemical Identity

This compound is a chiral organic compound. Its structural and molecular formulas are fundamental to understanding its physicochemical properties, including its molecular weight.

-

Structure: The molecule consists of a six-carbon hexanoic acid backbone with a methyl group attached to the fourth carbon atom. The "(R)-(-)" designation specifies the stereochemistry at the chiral center (carbon-4).

Molecular Weight Data

The molecular weight of a compound is a critical parameter in experimental design, chemical synthesis, and analytical procedures. Below is a summary of the molecular weight information for 4-Methylhexanoic acid.

| Parameter | Value ( g/mol ) | Source(s) |

| Average Molecular Weight | 130.18 | Santa Cruz Biotechnology, Sigma-Aldrich[1][2][4] |

| 130.19 | ChemicalBook | |

| 130.187 | Human Metabolome Database | |

| Monoisotopic Mass | 130.099379685 | PubChem |

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₇H₁₄O₂). The standard atomic weights used for this calculation are:

Calculation:

-

(7 x Atomic Weight of Carbon) + (14 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Oxygen)

-

(7 x 12.011) + (14 x 1.008) + (2 x 15.999)

-

84.077 + 14.112 + 31.998

-

= 130.187 g/mol

This calculated value is in excellent agreement with the cited average molecular weight.[8]

Caption: Logical diagram illustrating the atomic components of the molecular weight calculation for this compound.

Experimental Protocols and Signaling Pathways

The determination of molecular weight is a fundamental calculation based on the chemical formula and atomic masses. As such, detailed experimental protocols for its determination are not applicable in this context. This topic does not involve biological signaling pathways.

References

- 1. fiveable.me [fiveable.me]

- 2. scbt.com [scbt.com]

- 3. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]

- 4. 4-Methylhexanoic acid 97 1561-11-1 [sigmaaldrich.com]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. princeton.edu [princeton.edu]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

A Comprehensive Technical Guide to the Solubility of (R)-(-)-4-Methylhexanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-4-Methylhexanoic acid, a chiral branched-chain fatty acid, is a molecule of significant interest in various fields, including pharmaceutical development and metabolomics. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its synthesis, purification, formulation, and biological activity studies. The branched structure of 4-methylhexanoic acid can influence its physical properties, such as melting point and solubility, when compared to its linear counterpart, hexanoic acid.[1] This guide provides a detailed overview of the solubility of this compound in a range of organic solvents, outlines common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

It is important to note that while this guide focuses on the (R)-(-)-enantiomer, much of the available quantitative solubility data has been reported for the racemic mixture or the (S)-(+)-enantiomer. In the absence of a chiral environment, the solubility of enantiomers in achiral solvents is generally considered to be identical. Therefore, the data presented herein for (S)-4-Methylhexanoic acid is expected to be highly representative for this compound.

Quantitative Solubility Data

The solubility of 4-Methylhexanoic acid has been determined in a variety of organic solvents. The following table summarizes the available quantitative data at 25°C, providing a valuable resource for solvent selection in experimental and process design.

| Solvent | Solubility (g/L) at 25°C |

| Alcohols | |

| Methanol | 262.95[2] |

| Ethanol | 289.49[2] |

| n-Propanol | 199.34[2] |

| Isopropanol | 236.0[2] |

| n-Butanol | 203.51[2] |

| Isobutanol | 160.85[2] |

| sec-Butanol | 170.05[2] |

| n-Pentanol | 131.9[2] |

| n-Octanol | 80.51[2] |

| Ethylene Glycol | 123.2[2] |

| Ketones | |

| Acetone | 175.07[2] |

| 2-Butanone | 115.58[2] |

| Esters | |

| Methyl Acetate | 83.97[2] |

| Ethyl Acetate | 96.49[2] |

| n-Propyl Acetate | 51.4[2] |

| n-Butyl Acetate | 126.47[2] |

| Ethers | |

| 1,4-Dioxane | 210.17[2] |

| Tetrahydrofuran (THF) | 386.98[2] |

| Aprotic Solvents | |

| Acetonitrile | 66.34[2] |

| Dimethylformamide (DMF) | 318.0[2] |

| Dimethyl Sulfoxide (DMSO) | 339.4[2] |

| N-Methyl-2-pyrrolidone (NMP) | 286.47[2] |

| Chlorinated Solvents | |

| Chloroform | Soluble[3], 84.94[2] |

| Dichloromethane | Data not available |

| Hydrocarbons | |

| n-Hexane | 7.78[2] |

| Cyclohexane | 7.42[2] |

| Toluene | 17.77[2] |

| Acids | |

| Acetic Acid | 217.8[2] |

| Aqueous | |

| Water | 4.21[2] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. Two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent are the Equilibrium Shake-Flask Method and the Gravimetric Method.

Equilibrium Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of flasks, each containing a precise volume of the organic solvent to be tested. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the flasks and place them in a constant-temperature shaker bath. Agitate the flasks at a consistent speed to facilitate the dissolution process. The time required to reach equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant becomes constant. This can often take 24 to 72 hours.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is typically done by filtration through a low-binding membrane filter (e.g., 0.22 µm PTFE) or by centrifugation followed by careful decantation of the supernatant. It is critical to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique. For a carboxylic acid, this could be:

-

Titration: Titrate a known volume of the supernatant with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.

-

Chromatography (HPLC/GC): Dilute the supernatant with a suitable solvent and analyze it using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an appropriate detector and a pre-established calibration curve.

-

Spectroscopy (UV-Vis): If the molecule has a suitable chromophore, its concentration can be determined by UV-Vis spectroscopy, though derivatization might be necessary for a simple carboxylic acid.

-

References

Spectroscopic Data Analysis of (R)-(-)-4-Methylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(-)-4-Methylhexanoic acid, a chiral carboxylic acid of interest in various research and development domains. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and analysis of this molecule.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. It is important to note that while some of this data is based on experimental findings for closely related compounds, specific experimental spectra for this exact enantiomer are not widely available in public databases. The provided data represents the expected values based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 12.0 | broad singlet | - |

| H2 (α to COOH) | 2.2 - 2.4 | triplet | ~7.5 |

| H3 (β to COOH) | 1.6 - 1.8 | multiplet | - |

| H4 (chiral center) | 1.3 - 1.5 | multiplet | - |

| H5 | 1.2 - 1.4 | multiplet | - |

| H6 (CH₃) | 0.8 - 1.0 | triplet | ~7.4 |

| 4-CH₃ | 0.8 - 1.0 | doublet | ~6.8 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1 (-COOH) | ~180 |

| C2 | ~35 |

| C3 | ~30 |

| C4 (chiral center) | ~32 |

| C5 | ~29 |

| C6 | ~14 |

| 4-CH₃ | ~19 |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | Hydrogen-bonded O-H stretch |

| C-H (sp³) | 2850-2960 | Medium to Strong | Alkyl C-H stretch |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Carbonyl stretch |

| C-O | 1210-1320 | Medium | C-O stretch |

| O-H Bend | 920-950 | Medium, Broad | Out-of-plane O-H bend |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 4-methylhexanoic acid typically shows a clear molecular ion peak and characteristic fragmentation patterns.[1]

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 130 | Moderate | [M]⁺ (Molecular Ion) |

| 115 | Low | [M - CH₃]⁺ |

| 87 | Moderate | [M - C₃H₇]⁺ (cleavage at C4-C5) |

| 74 | High | [C₃H₆O₂]⁺ (McLafferty rearrangement) |

| 57 | High | [C₄H₉]⁺ |

| 45 | Moderate | [COOH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to yield high-quality spectra for the characterization of this compound.

NMR Spectroscopy

2.1.1. Standard ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-16 ppm.

-

Number of scans: 16-64, depending on concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts to the TMS signal.

2.1.2. Enantiomeric Purity Determination using Chiral Derivatizing Agents

To determine the enantiomeric purity, the chiral carboxylic acid is converted into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA).

-

Derivatization: In a small vial, dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) or chloroform. Add a chiral alcohol or amine (e.g., (R)-1-phenylethanol) (1 equivalent) and a coupling agent (e.g., DCC or EDC) (1.1 equivalents). Stir the reaction at room temperature for 2-4 hours.

-

Workup: Filter the reaction mixture to remove the urea (B33335) byproduct. Wash the filtrate with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

NMR Analysis: Prepare an NMR sample of the resulting diastereomeric ester as described in section 2.1.1. The signals of the two diastereomers, particularly those close to the chiral centers, will have slightly different chemical shifts, allowing for their integration and the determination of the diastereomeric (and thus enantiomeric) excess.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve a small amount of the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition: Record the spectrum and perform a background subtraction using the spectrum of the pure solvent or an empty cell.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like 4-methylhexanoic acid.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

-

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A chiral capillary column (e.g., a cyclodextrin-based column) is necessary to separate the enantiomers if a racemic mixture is being analyzed. For a pure enantiomer, a standard non-polar or medium-polarity column (e.g., DB-5ms) can be used.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis: Identify the peak corresponding to 4-methylhexanoic acid in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for determining enantiomeric purity using a chiral derivatizing agent and NMR.

References

An In-depth Technical Guide to 4-Methylhexanoic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhexanoic acid, a branched-chain fatty acid (BCFA), has garnered increasing interest in the scientific community due to its diverse biological roles, from being a key component of animal scent profiles to its involvement in gut microbiome signaling. This technical guide provides a comprehensive overview of the discovery and history of 4-methylhexanoic acid, its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its metabolic pathways and signaling functions. Quantitative data are presented in structured tables for ease of reference, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex roles in biological systems.

Discovery and History

The precise first isolation or synthesis of 4-methylhexanoic acid is not readily documented in easily accessible modern scientific literature. However, its discovery can be situated within the broader historical context of fatty acid research that began in the early 19th century. The foundational work on the nature of fats and fatty acids was laid by French chemist Michel Eugène Chevreul in the early 1800s. His meticulous investigations into the composition of fats led to the identification of several "fatty acids" and the understanding of saponification.

By the early 20th century, organic synthesis techniques had advanced significantly. The malonic ester synthesis, a cornerstone method for the preparation of carboxylic acids with substituted alkyl chains, was well-established. It is highly probable that 4-methylhexanoic acid was first synthesized during this era as part of systematic studies on branched-chain carboxylic acids, though a specific seminal publication is not easily identified.

In more recent history, the significance of 4-methylhexanoic acid has been recognized in various biological contexts. It has been identified as a metabolite of branched-chain fatty acids in numerous organisms.[1] Its presence has been noted in the urine of children with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, highlighting its relevance in metabolic disorders.[2] Furthermore, it is recognized as a flavor and fragrance agent and has been identified in a variety of natural sources, including cheese, lamb, and mutton.

Physicochemical Properties

4-Methylhexanoic acid is a colorless to pale yellow liquid with a characteristic sour, cheesy odor.[2] It is a medium-chain fatty acid that is slightly soluble in water but soluble in alcohol.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1][3] |

| Molecular Weight | 130.18 g/mol | [1][3] |

| CAS Number | 1561-11-1 | [3][4] |

| Boiling Point | 109-112 °C at 10 mmHg | [5] |

| Density | 0.921 g/mL | [5] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Odor | Sour, cheesy | [2] |

Experimental Protocols: Synthesis of 4-Methylhexanoic Acid via Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for the preparation of 4-methylhexanoic acid. This multi-step process involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.

Materials and Reagents

-

Diethyl malonate

-

Sodium ethoxide

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Step-by-Step Procedure

-

Deprotonation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic and results in the formation of the sodium salt of diethyl malonate.

-

Alkylation: To the solution of the diethyl malonate enolate, add 1-bromo-2-methylbutane dropwise. The mixture is then refluxed for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Saponification: After the alkylation is complete, a solution of sodium hydroxide in water is added to the reaction mixture. The mixture is then refluxed to hydrolyze the ester groups to carboxylate salts.

-

Acidification and Decarboxylation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with 1M HCl, which protonates the carboxylate groups to form the dicarboxylic acid. This intermediate is then heated to induce decarboxylation, yielding 4-methylhexanoic acid.

-

Purification: The crude 4-methylhexanoic acid is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting oil can be further purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-methylhexanoic acid via the malonic ester method.

Biological Significance and Signaling Pathways

4-Methylhexanoic acid is a metabolite of branched-chain fatty acids (BCFAs), which are obtained from dietary sources such as dairy products and ruminant fats. The metabolism of BCFAs differs from that of straight-chain fatty acids and involves specialized enzymatic pathways.

Metabolism of Branched-Chain Fatty Acids

The catabolism of BCFAs like 4-methylhexanoic acid primarily occurs in the mitochondria and peroxisomes. The methyl branch influences the metabolic route. For BCFAs with a methyl group at an even-numbered carbon (from the carboxyl end), metabolism can proceed via β-oxidation after an initial α-oxidation step to remove the methyl-branched carbon.

Signaling Role in the Gut Microbiome

Recent research has highlighted the role of BCFAs, including 4-methylhexanoic acid, in the gut microbiome. These fatty acids are produced by certain gut bacteria and can act as signaling molecules, influencing host-microbe interactions. They contribute to the maintenance of a healthy gut environment and can modulate inflammatory responses.

Pheromonal Communication

In some animal species, 4-methylhexanoic acid and its derivatives function as pheromones, chemical signals that trigger a social response in members of the same species. For instance, in goats, specific branched-chain fatty acids are key components of the "male effect" pheromone that induces ovulation in females.

Branched-Chain Fatty Acid Metabolism and PPARα Activation

The metabolic products of BCFAs can act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. The activation of PPARα by BCFA metabolites can lead to an upregulation of fatty acid oxidation pathways.

Caption: Metabolism and signaling pathways of 4-methylhexanoic acid.

Conclusion

4-Methylhexanoic acid, once a relatively obscure branched-chain fatty acid, is now recognized for its multifaceted roles in biology. From its fundamental physicochemical properties to its intricate involvement in metabolic regulation and chemical communication, it presents a compelling subject for further research. The detailed synthetic protocols and an understanding of its biological pathways provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to explore the full potential of this intriguing molecule in various scientific and therapeutic contexts.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic 4-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral resolution of racemic 4-methylhexanoic acid, a valuable chiral building block in pharmaceutical and chemical synthesis. The enantiomers of 4-methylhexanoic acid can exhibit distinct biological activities, making their separation crucial for drug development and stereoselective synthesis. This guide outlines three primary resolution techniques: classical chemical resolution via diastereomeric salt formation, preparative chiral High-Performance Liquid Chromatography (HPLC), and enzymatic kinetic resolution. While specific quantitative data for 4-methylhexanoic acid is limited in readily available literature, this note provides representative data from structurally similar compounds to illustrate the efficacy of these methods. Detailed experimental protocols and workflow visualizations are provided to enable researchers to apply these techniques for obtaining the desired enantiomers of 4-methylhexanoic acid.

Introduction

4-Methylhexanoic acid is a chiral carboxylic acid with a stereocenter at the C4 position. The distinct spatial arrangement of its enantiomers, (R)-4-methylhexanoic acid and (S)-4-methylhexanoic acid, can lead to differential interactions with chiral biological systems such as enzymes and receptors. Consequently, the synthesis and separation of enantiomerically pure 4-methylhexanoic acid are of significant interest in the pharmaceutical industry for the development of stereochemically defined active pharmaceutical ingredients (APIs). Racemic mixtures are often produced in chemical synthesis, necessitating effective resolution methods to isolate the individual enantiomers. This application note details the theory and practical protocols for three common and effective chiral resolution methods.

Chiral Resolution Methods and Data

The selection of a chiral resolution method depends on factors such as the scale of the separation, the desired purity of the enantiomers, and the available resources. Below is a summary of the most common techniques.

Note on Data Presentation: The following tables present quantitative data for the chiral resolution of carboxylic acids. Due to the limited availability of published data specifically for 4-methylhexanoic acid, representative data from structurally similar compounds are used to demonstrate the potential outcomes of each method. This information should be used as a guideline for experimental design.

Classical Chemical Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of the racemic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then regenerated from the isolated salt by treatment with a strong acid.

Table 1: Representative Data for Diastereomeric Salt Resolution of a Racemic Carboxylic Acid

| Resolving Agent | Racemic Acid | Solvent System | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (R)-1-Phenylethylamine | Racemic 2-methoxy-2-(1-naphthyl)propionic acid | Ethanol | Salt of (R)-acid | 41 | 95 |

| Cinchonidine | Racemic 3-hydroxy-4-phenylbutanoic acid | Ethanol | Salt of (R)-acid | High | >98 |

| Brucine | General Carboxylic Acids | Methanol/Acetone | Varies | Varies | Varies |

Data presented is for analogous carboxylic acids to illustrate typical results.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both analytical and preparative scale separation of enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to different retention times. Immobilized polysaccharide-based CSPs, such as Chiralpak® IA, are particularly versatile.

Table 2: Representative Data for Preparative Chiral HPLC Resolution

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Sample Loading | Expected Outcome for 4-Methylhexanoic Acid |

| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane (B92381)/Isopropanol (B130326) with 0.1% TFA | 1.0 - 20.0 | Varies | Baseline separation with high enantiomeric purity (>99% e.e.) |

| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Heptane/Ethanol with 0.1% Acetic Acid | 1.0 - 20.0 | Varies | Good separation, may require optimization |

Data is based on general guidelines for separating acidic compounds on these columns.

Enzymatic Kinetic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes, most commonly lipases, to catalyze a reaction with only one enantiomer of the racemic mixture. This results in a mixture of the unreacted enantiomer and the product of the reacted enantiomer, which can then be separated by conventional methods. Candida antarctica lipase (B570770) B (CALB) is a widely used and effective enzyme for the resolution of carboxylic acids and their esters.

Table 3: Representative Data for Enzymatic Kinetic Resolution of a Racemic Carboxylic Acid Ester

| Enzyme | Substrate | Acyl Acceptor/Donor | Solvent | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) |

| Novozym 435 (Immobilized CALB) | (rac)-1-phenylethanol | Isopropenyl acetate (B1210297) | Dichloropropane | ~40 | >99 | >99 |

| Candida antarctica lipase A (CLEA) | Racemic chlorohydrin precursor to Atenolol | - | Ionic Liquid | High | High | High |

Data presented is for analogous substrates to demonstrate the high selectivity of lipase-catalyzed resolutions.

Experimental Protocols

Protocol for Diastereomeric Salt Formation and Fractional Crystallization

This protocol describes the resolution of racemic 4-methylhexanoic acid using (R)-1-phenylethylamine as the resolving agent.

Materials:

-

Racemic 4-methylhexanoic acid

-

(R)-1-phenylethylamine (enantiomerically pure)

-

Methanol

-

Diethyl ether

-

2 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 4-methylhexanoic acid in 100 mL of methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in 50 mL of methanol.

-

Slowly add the (R)-1-phenylethylamine solution to the 4-methylhexanoic acid solution with stirring.

-

Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to promote crystallization.

-

Fractional Crystallization: Collect the crystalline diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

-

The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which may be enriched in the other diastereomer.

-

Regeneration of the Enantiomer: Suspend the collected crystalline salt in 100 mL of water and add 50 mL of diethyl ether.

-

While stirring vigorously, slowly add 2 M HCl until the aqueous layer is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with two additional 25 mL portions of diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched 4-methylhexanoic acid.

-

Analysis: Determine the yield, specific rotation, and enantiomeric excess (using chiral GC or HPLC) of the obtained product.

Protocol for Preparative Chiral HPLC

This protocol provides a general method for the separation of 4-methylhexanoic acid enantiomers using a Chiralpak® IA column.

Materials and Equipment:

-

Preparative HPLC system with a UV detector

-

Chiralpak® IA preparative column (e.g., 250 x 20 mm)

-

Racemic 4-methylhexanoic acid

-

HPLC-grade hexane

-

HPLC-grade isopropanol

-

Trifluoroacetic acid (TFA)

-

Sample injection loop and collection fractions system

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). Add 0.1% TFA to the mobile phase to improve peak shape for the acidic analyte. Degas the mobile phase before use.

-

System Equilibration: Equilibrate the Chiralpak® IA column with the mobile phase at a constant flow rate until a stable baseline is achieved. The flow rate will depend on the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

-

Sample Preparation: Dissolve the racemic 4-methylhexanoic acid in a small amount of the mobile phase.

-

Injection and Separation: Inject the sample onto the column. The two enantiomers will separate and elute at different retention times.

-

Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.

-

Analysis: Analyze the purity of each enantiomer by analytical chiral HPLC to determine the enantiomeric excess.

Protocol for Enzymatic Kinetic Resolution

This protocol describes the kinetic resolution of racemic 4-methylhexanoic acid via esterification using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

-

Racemic 4-methylhexanoic acid

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Benzyl (B1604629) alcohol

-

Molecular sieves (4 Å)

-

Toluene (B28343) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of racemic 4-methylhexanoic acid (e.g., 10 mmol) and benzyl alcohol (e.g., 12 mmol) in anhydrous toluene (50 mL), add activated molecular sieves (2 g) and Novozym 435 (1 g).

-

Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 40°C). Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining acid and the newly formed ester.

-

Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with toluene and reused.

-

Separation: Concentrate the filtrate under reduced pressure. The resulting residue, containing unreacted 4-methylhexanoic acid and the newly formed benzyl ester, can be separated by silica gel column chromatography using a gradient of hexane and ethyl acetate.

-

Hydrolysis of the Ester (Optional): The separated benzyl ester can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain the other enantiomer of 4-methylhexanoic acid.

-

Analysis: Determine the enantiomeric excess of the unreacted acid and the acid obtained after ester hydrolysis using chiral GC or HPLC.

Visualized Workflows

Diastereomeric Salt Resolution Workflow

Caption: Workflow for Diastereomeric Salt Resolution.

Preparative Chiral HPLC Workflow

Caption: Workflow for Preparative Chiral HPLC.

Enzymatic Kinetic Resolution Workflow

Caption: Workflow for Enzymatic Kinetic Resolution.

Conclusion

The chiral resolution of racemic 4-methylhexanoic acid is a critical step for its application in stereoselective synthesis and pharmaceutical development. This application note has provided a comprehensive overview of three robust methods: diastereomeric salt crystallization, preparative chiral HPLC, and enzymatic kinetic resolution. While specific quantitative data for 4-methylhexanoic acid remains to be extensively published, the detailed protocols and representative data from analogous compounds offer a strong foundation for researchers to successfully perform these separations. The choice of method will ultimately be guided by the specific requirements of the research, including scale, desired purity, and available instrumentation.

Application Notes and Protocols for the Synthesis of 4-Methylhexanoic Acid via Malonic Ester Route

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and classical method in organic chemistry for the preparation of carboxylic acids. This pathway allows for the formation of α-substituted and α,α-disubstituted acetic acids through the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation.[1][2][3] The acidic α-hydrogens of the malonic ester are readily removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[4][5] This nucleophilic enolate can then be alkylated by an appropriate alkyl halide.[2] Subsequent hydrolysis of the ester groups, followed by heating, leads to decarboxylation, yielding the desired carboxylic acid.[6]

This application note provides a detailed protocol for the synthesis of 4-methylhexanoic acid using diethyl malonate and 1-bromo-3-methylbutane (B150244) as the key starting materials. The procedure is divided into three main stages: enolate formation and alkylation, saponification (hydrolysis), and decarboxylation.

Experimental Protocols

Stage 1: Synthesis of Diethyl (3-methylbutyl)malonate

This stage involves the formation of the diethyl malonate enolate followed by its alkylation with 1-bromo-3-methylbutane.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (B145695)

-

1-bromo-3-methylbutane

-

Anhydrous diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring. The formation of the sodium enolate of diethyl malonate occurs.[2]

-

1-bromo-3-methylbutane is then added dropwise to the reaction mixture. The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete alkylation.[4]

-

After cooling to room temperature, the reaction mixture is quenched with water.

-

The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl (3-methylbutyl)malonate.

-

The crude product can be purified by vacuum distillation.

Stage 2 & 3: Saponification and Decarboxylation of Diethyl (3-methylbutyl)malonate to 4-Methylhexanoic Acid

This procedure is adapted from a similar synthesis of 4-methylhexanoic acid from a dimethyl malonate derivative.[7]

Materials:

-

Diethyl (3-methylbutyl)malonate

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

A mixture of diethyl (3-methylbutyl)malonate, an aqueous solution of sodium hydroxide, and ethanol is stirred and refluxed for 4 hours.[7]

-

The ethanol is removed by evaporation under reduced pressure.

-

The remaining aqueous layer is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified with 1 M hydrochloric acid and extracted multiple times with diethyl ether.[7]

-

The combined ether extracts are concentrated under reduced pressure to yield the crude 2-(3-methylbutyl)malonic acid.

-

The crude dicarboxylic acid is then decarboxylated by heating at a high temperature (e.g., 210 °C) for 2 hours under a nitrogen atmosphere.[7]

-

The resulting crude 4-methylhexanoic acid is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7]

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of 4-methylhexanoic acid.

| Step | Parameter | Value | Reference |

| Saponification | Reactants | Diethyl (3-methylbutyl)malonate, NaOH, EtOH | [7] |

| Temperature | Reflux | [7] | |

| Duration | 4 hours | [7] | |

| Decarboxylation | Reactant | 2-(3-methylbutyl)malonic acid | [7] |

| Temperature | 210 °C | [7] | |

| Duration | 2 hours | [7] | |

| Atmosphere | Nitrogen | [7] |

Visualizations

Chemical Reaction Pathway

Caption: Reaction pathway for the synthesis of 4-methylhexanoic acid.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-METHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Purification of (R)-(-)-4-Methylhexanoic Acid

Abstract

This document provides detailed application notes and experimental protocols for the purification of (R)-(-)-4-Methylhexanoic acid, a valuable chiral building block in pharmaceutical and chemical synthesis. The protocols described herein cover three primary resolution techniques: Diastereomeric Salt Crystallization, Chiral Chromatography (High-Performance Liquid Chromatography and Supercritical Fluid Chromatography), and Enzymatic Resolution. Each section includes a theoretical overview, a detailed experimental protocol, and a summary of expected quantitative data. Visual workflows are provided to aid in the conceptualization and execution of these purification strategies.

Introduction

This compound is a chiral carboxylic acid whose stereoisomeric purity is critical for its application in the synthesis of biologically active molecules. The presence of its enantiomer, (S)-(+)-4-Methylhexanoic acid, can lead to significant differences in pharmacological activity, efficacy, and toxicity. Therefore, robust and efficient purification methods are essential to obtain the desired (R)-enantiomer in high enantiomeric excess (ee). This document outlines three distinct and effective methods for the chiral resolution of racemic 4-methylhexanoic acid.

Diastereomeric Salt Crystallization

This classical resolution technique involves the reaction of a racemic acid with a chiral base to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] The desired diastereomer is then isolated, and the chiral auxiliary is removed to yield the enantiomerically pure acid.

Protocol: Resolution with (S)-(-)-1-Phenylethylamine

This protocol describes the resolution of racemic 4-methylhexanoic acid using (S)-(-)-1-phenylethylamine as the resolving agent. The less soluble diastereomeric salt of this compound and (S)-(-)-1-phenylethylamine is expected to crystallize preferentially.

Materials:

-

Racemic 4-methylhexanoic acid

-

(S)-(-)-1-phenylethylamine

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flasks

-

Condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Salt Formation: In a round-bottom flask, dissolve 10.0 g of racemic 4-methylhexanoic acid in 100 mL of methanol. To this solution, add an equimolar amount of (S)-(-)-1-phenylethylamine. Gently heat the mixture to reflux until a clear solution is obtained.

-

Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of this compound and (S)-(-)-1-phenylethylamine will begin to crystallize. For enhanced crystallization, the flask can be placed in an ice bath or refrigerator for several hours.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor.

-

Recrystallization (Optional): To improve the diastereomeric purity, the collected salt can be recrystallized from a minimal amount of hot methanol.

-

Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and add 1 M HCl until the pH is approximately 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

-

Extraction: Extract the aqueous solution three times with diethyl ether. The this compound will move into the organic phase.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified this compound.

-

Analysis: Determine the enantiomeric excess of the final product using chiral GC or HPLC.

Data Presentation

| Parameter | Expected Value | Reference |

| Initial Enantiomeric Excess | 0% | N/A |

| Diastereomeric Excess (after one crystallization) | >90% | [1] |

| Final Enantiomeric Excess | >95% | [1] |

| Overall Yield of (R)-enantiomer | 30-40% (based on initial racemate) | [1] |

Workflow Diagram

Caption: Workflow for Diastereomeric Salt Crystallization.

Chiral Chromatography

Chiral chromatography is a powerful technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are all amenable to chiral separations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used analytical and preparative technique for enantioseparation. Polysaccharide-based CSPs are particularly effective for a broad range of compounds, including carboxylic acids.[2]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak IA or similar)

Mobile Phase:

-

Hexane (B92381)/Isopropanol (B130326) with a small percentage of a strong acid modifier (e.g., trifluoroacetic acid, TFA) to suppress ionization of the carboxylic acid and improve peak shape. A typical starting point is 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.

Procedure:

-

Sample Preparation: Dissolve the racemic or enriched 4-methylhexanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.

-